Octicidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octicidine est un composé dérivé de la phaseolotoxine par l'élimination du dipeptide C-terminal. Il est connu pour son rôle d'analogue de l'état de transition qui supprime de manière irréversible la carbamoyltransférase ornithine

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'octicidine est synthétisée à partir de la phaseolotoxine par l'élimination du dipeptide C-terminal. Les conditions de réaction spécifiques de cette transformation ne sont pas largement documentées, mais elle implique généralement l'utilisation de réactifs spécifiques et de conditions contrôlées pour assurer l'élimination sélective du dipeptide .

Méthodes de production industrielle : La production industrielle d'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Ce processus comprendrait des étapes telles que la purification et le contrôle de la qualité pour garantir que le produit final répond aux normes requises pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : L'octicidine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites ayant des propriétés différentes.

Réactifs et conditions communs :

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs tels que les halogènes ou les agents alkylants dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés d'this compound substitués .

Applications De Recherche Scientifique

L'octicidine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme analogue de l'état de transition dans les études d'inhibition enzymatique et de mécanismes réactionnels.

Biologie : Enquête sur son potentiel pour inhiber la carbamoyltransférase ornithine, une enzyme impliquée dans le cycle de l'urée.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies liées à un dysfonctionnement enzymatique.

Industrie : Utilisé dans le développement de nouveaux procédés chimiques et de produits

Mécanisme d'action

L'this compound exerce ses effets en inhibant de manière irréversible la carbamoyltransférase ornithine. Cette enzyme est cruciale dans le cycle de l'urée, et son inhibition peut perturber la conversion de l'ornithine en citrulline. Les cibles moléculaires et les voies impliquées dans cette inhibition sont principalement liées au site actif de l'enzyme, où l'this compound se lie et empêche sa fonction normale .

Mécanisme D'action

Octicidine exerts its effects by irreversibly inhibiting ornithine carbamoyltransferase. This enzyme is crucial in the urea cycle, and its inhibition can disrupt the conversion of ornithine to citrulline. The molecular targets and pathways involved in this inhibition are primarily related to the enzyme’s active site, where this compound binds and prevents its normal function .

Comparaison Avec Des Composés Similaires

Composés similaires :

Phaseolotoxine : Le composé parent à partir duquel l'octicidine est dérivée.

Inhibiteurs de la carbamoyltransférase ornithine : D'autres composés qui inhibent la même enzyme, tels que la N-phosphonacétyl-L-ornithine.

Unicité : L'this compound est unique en raison de son mécanisme d'action spécifique en tant qu'analogue de l'état de transition. Contrairement aux autres inhibiteurs, il se lie de manière irréversible à la carbamoyltransférase ornithine, ce qui en fait un inhibiteur puissant et durable .

Propriétés

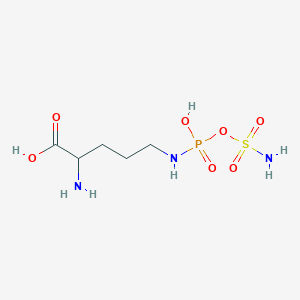

Formule moléculaire |

C5H14N3O7PS |

|---|---|

Poids moléculaire |

291.22 g/mol |

Nom IUPAC |

2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid |

InChI |

InChI=1S/C5H14N3O7PS/c6-4(5(9)10)2-1-3-8-16(11,12)15-17(7,13)14/h4H,1-3,6H2,(H,9,10)(H2,7,13,14)(H2,8,11,12) |

Clé InChI |

LNALGAKWYMMOEZ-UHFFFAOYSA-N |

SMILES canonique |

C(CC(C(=O)O)N)CNP(=O)(O)OS(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)

![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)

![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)

![(3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl) N-methylcarbamate;iodide](/img/structure/B12300206.png)

![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)